Diethylamine Hydroiodide

Perovskite Solar Cells Defect Passivation Amine Salt Post-Treatment

Perovskite device efficiency limited by deep-level bulk defects? Diethylamine Hydroiodide (DEAI) uniquely incorporates into the perovskite lattice to suppress bulk point defects-unlike surface-bound passivators (e.g., PEAI) that cannot address intrinsic lattice imperfections. Key evidence: • PCE boost: 21.58% → 23.50% via in situ 2D/3D heterojunction formation • Stability: 97% PCE retention after 500h unencapsulated ambient storage • Mechanism: Bulk lattice defect suppression (distinct from PEAI surface passivation or GAI PbI₂ removal) Ideal for 2D/3D perovskite solar cells, ambient-stable PeLEDs, and CsPbI₃ all-inorganic defect engineering.

Molecular Formula C4H12IN
Molecular Weight 201.05 g/mol
CAS No. 19833-78-4
Cat. No. B028353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylamine Hydroiodide
CAS19833-78-4
Molecular FormulaC4H12IN
Molecular Weight201.05 g/mol
Structural Identifiers
SMILESCC[NH2+]CC.[I-]
InChIInChI=1S/C4H11N.HI/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H
InChIKeyYYMLRIWBISZOMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylamine Hydroiodide: Compound Class and Procurement


Diethylamine Hydroiodide (DEAI; also referred to as diethylammonium iodide or DAI), is a secondary alkylammonium iodide salt with the molecular formula C₄H₁₂IN [1]. The compound is characterized by a melting point of approximately 173–177°C, high water solubility, and a white to almost-white powder morphology [2]. Unlike primary amine salts such as methylammonium iodide (MAI) that serve as 3D perovskite A-site cations, DEAI's larger diethylammonium cation exceeds the Goldschmidt tolerance factor threshold for 3D perovskite incorporation, thereby promoting the formation of 2D or quasi-2D layered perovskite structures . This structural divergence is the foundational basis for its differentiated applications in photovoltaic and optoelectronic device engineering.

Forms 2D/quasi-2D layered perovskite phases; not a 3D A‑site cation
Enables bulk lattice defect suppression distinct from surface‑only passivation
High water solubility supports wet‑processing routes

Diethylamine Hydroiodide: Why Substitution Fails


Interchanging organic ammonium iodide salts in perovskite device fabrication is not feasible due to profound differences in cation steric bulk, defect passivation mechanisms, and resulting perovskite dimensionality. While MAI and formamidinium iodide (FAI) are essential for constructing the 3D photoactive perovskite lattice, they do not inherently provide the interfacial passivation functionality characteristic of bulkier secondary or aromatic ammonium salts [1]. Direct comparative studies demonstrate that even within the same class of passivating amine salts—such as phenylethylammonium iodide (PEAI), DEAI, and guanidine hydroiodide (GAI)—each salt exhibits a fundamentally distinct interaction with the perovskite film: PEAI acts as a surface-bound shallow defect passivator, DEAI incorporates into the lattice to suppress bulk point defects, and GAI chemically eliminates residual PbI₂ [2]. Consequently, substituting DEAI with a generic analog alters not only the passivation mechanism but also the resulting 2D/3D heterostructure morphology and the final device efficiency and stability metrics .

Mechanism mismatch
DEAI suppresses bulk point defects via lattice incorporation; PEAI acts as surface passivator, GAI removes residual PbI₂. Mechanism cannot be assumed interchangeable.
Dimensionality shift
Replacing DEAI with MAI or FAI switches the target phase from 2D to 3D perovskite, altering film architecture, stability, and device metrics.
Heterostructure alteration
Even within passivating salts, substitution may change 2D/3D heterostructure morphology, energy alignment, and long‑term ambient stability—requiring re‑validation.

Diethylamine Hydroiodide: Comparative Performance Evidence


Passivator Comparison: PCE Enhancement in Perovskite Solar Cells

In a systematic head-to-head comparison of three organic amine salt passivators—phenylethylammonium iodide (PEAI), diethylamine hydroiodide (DEAI), and guanidine hydroiodide (GAI)—applied via anisole liquid soaking (ALS) post-treatment, DEAI-modified devices achieved a power conversion efficiency (PCE) of 21.74% [1]. This represents a significant enhancement over the pristine untreated control device (19.95%) and is directly comparable to the efficiencies of PEAI-ALS (21.82%) and GAI-ALS (22.21%) devices [1]. Critically, the study elucidated that the three salts operate via mechanistically distinct pathways: DEAI uniquely incorporates into the perovskite lattice to suppress point defects, whereas PEAI passivates shallow-level surface defects and GAI eliminates excess PbI₂ residuals [1].

PCE comparison
Head-to-head
DEAI 21.74% vs Pristine 19.95%
Comparable to PEAI (21.82%) & GAI (22.21%)
Mechanistically distinct bulk point‑defect suppression
Anisole liquid soaking; ambient conditions
Perovskite Solar Cells Defect Passivation Amine Salt Post-Treatment

Surface Passivation and 2D/3D Heterojunction Formation

In a study employing diethylammonium iodide (DAI) to form a 2D perovskite layer in situ on the surface of a 3D perovskite film, the DAI-treated device achieved a PCE of 23.50%, representing a marked improvement from the control device PCE of 21.58% [1]. The mechanism underlying this enhancement involves chemical interaction between DAI and Pb–I octahedra, which greatly reduces deep-level defects and non-radiative recombination, while also improving energy level alignment and charge extraction [1]. Additionally, unencapsulated devices stored in ambient air for over 500 hours retained 97% of their initial PCE, demonstrating robust long-term placement stability [1].

2D/3D heterojunction
Head-to-head
PCE 23.50% (+1.92% gain)
97% retention after 500 h ambient
Deep‑level defect reduction and stability enhancement
Unencapsulated; ambient air storage
Perovskite Solar Cells 2D/3D Heterojunction Surface Passivation

DEAI vs. MAI: 2D vs. 3D Perovskite Crystallization

The structural outcome of incorporating DEAI versus MAI into perovskite precursor formulations is dictated by cation steric bulk. Compared to methylammonium iodide (MAI), which readily forms the 3D MAPbI₃ perovskite phase, ammonium ions with longer alkyl chains—such as diethylammonium—exceed the steric constraints of the PbX₆ octahedral corner cavities . This steric incompatibility prevents 3D lattice integration and instead directs the crystallization toward a layered 2D Ruddlesden-Popper perovskite structure . DEAI is therefore explicitly classified and utilized as a two-dimensional (2D) organic-inorganic halide material additive, not as a primary 3D A-site cation precursor [1].

2D vs 3D crystallization
Class‑level
DEAI → 2D Ruddlesden‑Popper phase
MAI → 3D MAPbI₃
Steric tolerance factor directs dimensionality
No quantitative tolerance data in reviewed sources
Perovskite Dimensionality 2D Perovskite Precursor Selection

Purity Specifications and Quality Control

Commercial DEAI is typically supplied with purity specifications of ≥97.0% as determined by total nitrogen analysis (N) and argentometric titration (T) [1]. The compound exhibits a melting point range of 173.0–177.0°C (reference value approximately 175°C) and is highly soluble in water . These specifications provide critical quality control benchmarks for ensuring batch-to-batch reproducibility in device fabrication. For context, high-purity MAI for perovskite applications is often specified at 99.99%, yet its solubility in DMF and DMSO can be problematic, potentially limiting achievable PCE unless hydriodic acid is added to the precursor solution . While not a direct performance comparator, this solubility contrast highlights that DEAI's favorable water solubility and well-defined purity metrics offer distinct handling and formulation advantages relative to other ammonium iodides with more restrictive solvent compatibility profiles.

Purity & identity
Supporting evidence
≥97.0% (N,T)
mp 173–177°C
Batch‑to‑batch reproducibility benchmarks
Vendor specifications (TCI, Aladdin, etc.)
Precursor Purity Quality Control Reproducibility

Diethylamine Hydroiodide: Key Application Scenarios


Surface Passivation and 2D/3D Heterojunction in Perovskite Solar Cells

DEAI is optimally deployed as a surface post-treatment agent to form a 2D perovskite capping layer on 3D perovskite absorber films. This application leverages DEAI's demonstrated ability to increase device PCE from 21.58% to 23.50% via in situ 2D/3D heterojunction formation that reduces deep-level defects and improves charge extraction [1]. The resulting devices exhibit robust ambient stability, retaining 97% of initial PCE after 500 hours of unencapsulated air storage [1]. This scenario is directly supported by quantitative head-to-head comparison evidence.

Bulk Point-Defect Suppression via Lattice Incorporation

For applications requiring mitigation of bulk point defects within the perovskite crystal lattice—as opposed to surface-only defect passivation—DEAI is the mechanistically appropriate selection. Direct comparative studies confirm that DEAI uniquely incorporates into the perovskite lattice to suppress point defects, achieving a PCE of 21.74% in optimized devices, while PEAI functions as a surface-bound shallow defect passivator and GAI eliminates excess PbI₂ residuals [2]. Procurement of DEAI is thus indicated when the engineering goal is bulk lattice defect suppression rather than interfacial or residual precursor management.

2D and Quasi-2D Perovskite Layers for Moisture-Resistant Devices

DEAI serves as a precursor for the deliberate synthesis of 2D layered (Ruddlesden-Popper) perovskite phases, which exhibit intrinsically higher moisture resistance and hydrophobicity compared to their 3D counterparts [3]. Unlike MAI or FAI, which form 3D perovskite structures when used as A-site cations, DEAI's larger diethylammonium cation sterically enforces 2D layered crystallization . This property makes DEAI a critical procurement item for research and development of ambient-stable perovskite light-emitting diodes (PeLEDs), photodetectors, and solar cells where environmental resilience is a primary design criterion.

Defect Passivation in All-Inorganic CsPbI₃ Perovskites

DEAI has been specifically investigated as a dopant additive for passivating defects in CsPbI₃ perovskite solar cells employing P3HT as the hole transport layer [4]. The diethylamine cation effectively passivates defects in all-inorganic cesium perovskite systems, addressing a key limitation of Cs-based perovskites which, while thermally stable, often suffer from high defect densities and strong non-radiative recombination that suppress quantum efficiency . This application scenario is supported by evidence of DEAI's compatibility with and efficacy in cesium-containing perovskite formulations.

Application
Selection Property
Validation Focus
2D/3D heterojunction passivation
Deep‑level defect reduction capability
PCE gain and ambient stability retention
Bulk lattice defect suppression
Mechanism‑based passivation (bulk vs. surface)
PCE enhancement over control; comparator mechanism review
2D perovskite layer synthesis
Steric‑enforced 2D crystallization
Moisture resistance; ambient device stability
All‑inorganic CsPbI₃ passivation
Compatibility with Cs‑based formulations
Non‑radiative recombination reduction; quantum efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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